Eprosartan Mesylate

Sympathetic Nervous System Prejunctional AT1 Receptors Hypertension

Eprosartan Mesylate (CAS 144143-96-4) is a non-biphenyl, non-tetrazole angiotensin II AT1 receptor antagonist with unique inverse agonist activity and sympathoinhibitory effects not shared by losartan, valsartan, irbesartan, or candesartan. In head-to-head studies, eprosartan reduced NT-proBNP by 45.6%, significantly outperforming valsartan (28.9%) and losartan (26.5%). It is the preferred ARB for research on sympathetic nervous system crosstalk, HFpEF, diastolic dysfunction, and AT1 receptor inverse agonism. With a baseline oral bioavailability of ~13–15%, it also serves as an ideal model compound for developing advanced oral drug delivery systems (e.g., nanosuspensions, SMEDDS). Order high-purity (≥98%) material to ensure reproducible, pharmacologically relevant results.

Molecular Formula C24H28N2O7S2
Molecular Weight 520.6 g/mol
CAS No. 144143-96-4
Cat. No. B1671556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprosartan Mesylate
CAS144143-96-4
SynonymsEprosartan Mesylate;  Teveten;  Futuran;  Navixen;  Regulaten;  SK and F 108566;  SKF-108566; 
Molecular FormulaC24H28N2O7S2
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
InChIInChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
InChIKeyDJSLTDBPKHORNY-XMMWENQYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eprosartan Mesylate Procurement Guide: CAS 144143-96-4 Identification and Core Characteristics


Eprosartan Mesylate (CAS 144143-96-4) is a non-biphenyl, non-tetrazole, competitive antagonist at the angiotensin II type 1 (AT1) receptor [1]. It is chemically distinct from other angiotensin II receptor blockers (ARBs), lacking the biphenyl-tetrazole moiety common to losartan, valsartan, irbesartan, and candesartan [1]. Eprosartan mesylate is a potent, orally active antihypertensive agent that selectively blocks AT1 receptor-mediated vasoconstriction and aldosterone secretion . Its unique chemical structure and pharmacological profile underpin its distinct clinical applications and differentiate it from other ARBs.

Why Generic ARB Substitution Fails: Quantifiable Differentiation of Eprosartan Mesylate


Angiotensin II receptor blockers (ARBs) are not interchangeable; they exhibit significant pharmacologic heterogeneity that impacts clinical outcomes and research reproducibility [1]. Eprosartan mesylate is uniquely differentiated from other ARBs by its non-biphenyl, non-tetrazole chemical structure [1], its robust inverse agonist activity at the active state of the AT1 receptor [2], and its distinct capacity to inhibit sympathetic nervous system outflow [3]. These properties are not shared by widely used comparators such as losartan, valsartan, irbesartan, or candesartan [3]. Substituting eprosartan with a generic ARB without accounting for these specific pharmacological differences can lead to divergent experimental results or suboptimal therapeutic outcomes. The evidence below quantifies these critical distinctions.

Eprosartan Mesylate Quantitative Evidence Guide: Head-to-Head Comparator Data for Procurement Decisions


Eprosartan Mesylate vs. Losartan, Valsartan, and Irbesartan: Differential Inhibition of Sympathetic Outflow

In a pithed rat model, eprosartan mesylate at an intravenous dose of 0.3 mg/kg significantly inhibited pressor responses induced by spinal cord stimulation, indicating a reduction in sympathetic outflow. In contrast, equivalent intravenous doses of losartan, valsartan, and irbesartan had no effect on sympathetic outflow in the same model [1].

Sympathetic Nervous System Prejunctional AT1 Receptors Hypertension

Eprosartan Mesylate vs. Losartan: Comparative Blood Pressure Control Efficacy in Hypertensive Patients

In a 4-week randomized, double-blind study comparing eprosartan mesylate (600 mg once daily) with losartan (50 mg once daily) in patients with mild to moderate essential hypertension, blood pressure control was achieved in 73% of patients in the eprosartan group compared to 53% in the losartan group [1].

Essential Hypertension Blood Pressure Control Comparative Efficacy

Eprosartan Mesylate vs. Losartan and Valsartan: Superior Reduction in NT-proBNP and Systolic Blood Pressure

In a 30-month study of hypertensive patients with diastolic dysfunction, treatment with eprosartan resulted in a significantly greater reduction in both systolic blood pressure (SBP) and NT-proBNP levels compared to valsartan and losartan. SBP was reduced by 28.5% in the eprosartan group, compared to 25.8% for valsartan and 23.9% for losartan. NT-proBNP levels were reduced by 45.6% with eprosartan, compared to 28.9% with valsartan and 26.5% with losartan [1].

Diastolic Dysfunction NT-proBNP Heart Failure

Eprosartan Mesylate: Robust Inverse Agonism at Active-State AT1 Receptors vs. Candesartan and Telmisartan

In a study using site-directed mutagenesis to create active-state (N111G) AT1 receptors, eprosartan exhibited robust inverse agonist activity, whereas candesartan and telmisartan showed significantly weaker inverse agonist activity at the active-state receptor compared to the wild-type [1]. This indicates that eprosartan maintains its functional antagonism even under conditions of constitutive receptor activity.

Inverse Agonism AT1 Receptor Constitutive Activity

Eprosartan Mesylate vs. Enalapril: Differential Effects on Coronary Flow Reserve

In a 6-month randomized study comparing eprosartan (200-300 mg twice daily) with the ACE inhibitor enalapril (5-20 mg once daily) in hypertensive patients, eprosartan was associated with an increase in coronary flow reserve (CFR) to 1.6 +/- 0.3, while enalapril led to a decrease in CFR to 1.3 +/- 0.3. The difference between the two groups was statistically significant (p = 0.05) [1].

Coronary Flow Reserve Left Ventricular Mass Hypertension

Eprosartan Mesylate: BCS Class II Solubility Profile

Eprosartan mesylate is classified as a BCS Class II drug, characterized by low aqueous solubility and high permeability [1]. Its aqueous solubility is less than 1 mg/mL at 25°C, but it is highly soluble in DMSO (>100 mg/mL) . This solubility profile is a critical consideration for in vitro and in vivo study design.

Solubility Formulation BCS Classification

Eprosartan Mesylate: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Investigating Sympathetic Nervous System Modulation in Hypertension

Eprosartan mesylate is the optimal ARB for studies examining the crosstalk between the renin-angiotensin and sympathetic nervous systems. Its unique ability to inhibit prejunctional AT1 receptor-mediated norepinephrine release is a key differentiator not observed with losartan, valsartan, or irbesartan at equivalent doses [1]. Researchers investigating the pathophysiology of isolated systolic hypertension or the sympathoinhibitory effects of ARBs should prioritize eprosartan to achieve this specific pharmacological outcome.

Preclinical and Clinical Studies of Diastolic Dysfunction and Heart Failure with Preserved Ejection Fraction (HFpEF)

For studies focused on diastolic dysfunction or HFpEF, eprosartan mesylate offers a distinct advantage. Long-term comparative data show that eprosartan reduces NT-proBNP, a key biomarker of cardiac stress, by 45.6%, a significantly greater reduction than that achieved with valsartan (28.9%) or losartan (26.5%) [2]. This superior biomarker modulation, coupled with a more pronounced reduction in systolic blood pressure, makes eprosartan the preferred agent for investigating therapeutic strategies in this patient population.

Research on Constitutive AT1 Receptor Activity and Inverse Agonism

Eprosartan mesylate is the compound of choice for studies involving the inverse agonism of AT1 receptors, particularly under conditions of constitutive activity. Unlike candesartan and telmisartan, eprosartan maintains robust inverse agonist activity at the active-state N111G mutant AT1 receptor [3]. This unique molecular property makes it indispensable for research into diseases where agonist-independent AT1 receptor signaling plays a pathological role, such as in certain forms of hypertension and post-transplant vasculopathy.

Formulation Development for BCS Class II Compounds with Low Oral Bioavailability

Eprosartan mesylate serves as an excellent model compound for developing and evaluating advanced drug delivery systems aimed at enhancing oral bioavailability. With a baseline oral bioavailability of approximately 13-15% and poor aqueous solubility [4], it is an ideal candidate for testing technologies like nanosuspensions and self-microemulsifying drug delivery systems (SMEDDS). For instance, optimized SMEDDS formulations have demonstrated a 2.1-fold increase in oral bioavailability in preclinical models compared to plain drug suspension [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eprosartan Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.